9-Anthracenemethanamine

Vue d'ensemble

Description

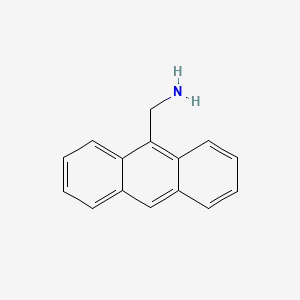

9-Anthracenemethanamine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon It features an amine group (-NH2) attached to the 9-position of the anthracene ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

9-Anthracenemethanamine can be synthesized through several methods. One common approach involves the reduction of 9-anthracenecarboxaldehyde using a reducing agent such as sodium borohydride, followed by the conversion of the resulting 9-anthracenemethanol to this compound through an amination reaction. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

9-Anthracenemethanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted anthracene derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry

Rotaxane Synthesis

One of the prominent applications of 9-anthracenemethanamine is in the synthesis of rotaxanes, which are complex molecular structures consisting of a ring encircling an axis. Recent studies have demonstrated that this compound serves as an effective nucleophile in kinetically controlled reactions to selectively form geometric isomers of rotaxanes. This process shows a significant increase in selectivity for the major geometric isomer over time, achieving ratios exceeding 40:1 after prolonged reaction periods .

Table 1: Reaction Selectivity Over Time

| Time (hours) | Selectivity Ratio (Major:Minor) |

|---|---|

| 0 | 8:1 |

| 60 | 15:1 |

| 300 | >40:1 |

This enhanced selectivity is attributed to the steric effects and the nature of supramolecular interactions between the anthracenyl moiety and the reaction environment, which favor the formation of specific rotaxane products .

Material Science

Photochemical Applications

This compound has also been investigated for its photochemical properties. Its derivatives are utilized in photochemical syntheses, where light-induced reactions lead to the formation of various organic compounds. For instance, studies have shown that anthracene derivatives can undergo photochemical transformations to yield complex molecular architectures with potential applications in organic electronics and photonic devices .

Case Study: Photochemical Synthesis

In a notable case study, researchers synthesized (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide using UV light. The reaction was monitored using techniques such as NMR and HPLC, demonstrating high conversion rates and purity of the final product .

Biological Applications

Drug Development

The biological activity of anthracene derivatives has been explored in drug development contexts. For instance, compounds like 9-(methylaminomethyl)anthracene have been studied for their potential as model drugs to understand enzymatic degradation and release behaviors under UV irradiation . This research highlights the compound's relevance in pharmacology and drug delivery systems.

Mécanisme D'action

The mechanism of action of 9-anthracenemethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic reactions. The anthracene moiety provides a rigid and planar structure, which can facilitate π-π stacking interactions and other non-covalent interactions in supramolecular chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

9-Anthracenemethanol: Features a hydroxyl group instead of an amine group.

9-Anthracenecarboxaldehyde: Contains an aldehyde group at the 9-position.

9-Anthracenecarboxylic acid: Has a carboxyl group at the 9-position.

Uniqueness

9-Anthracenemethanamine is unique due to its amine functionality, which imparts different reactivity and interaction profiles compared to its hydroxyl, aldehyde, or carboxyl counterparts. This makes it particularly valuable in the synthesis of amine-containing compounds and in applications requiring specific amine reactivity.

Activité Biologique

9-Anthracenemethanamine, a derivative of anthracene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits a range of pharmacological properties, including cytotoxicity and interactions with cellular transport mechanisms. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound (C15H13N) is an aromatic amine that belongs to the anthracene family. Its structure allows for various interactions with biological systems, making it a candidate for further pharmacological exploration. The compound's molecular structure is depicted below:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Transport Mechanism Interaction : The compound interacts with polyamine transporters, which facilitates its uptake into cells.

- Fluorescent Properties : Certain derivatives of this compound have been developed as fluorescent probes for biological applications.

Cytotoxicity Studies

Research indicates that this compound and its derivatives possess potent cytotoxic effects against several cancer cell lines. For instance, in a study involving L1210 murine leukemia cells, compounds derived from this compound demonstrated enhanced cytotoxicity when compared to other anthracene derivatives. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 Melanoma | 5.2 |

| N(1)-(9-anthracenylmethyl)triamine | L1210 Leukemia | 1.8 |

| N(1)-(4,4-triamine) | CHO Cells | 1.7 |

These results indicate that modifications to the anthracene core can significantly enhance biological activity.

The mechanism by which this compound exerts its cytotoxic effects involves its interaction with polyamine transporters (PAT). The compound is selectively taken up by cells through these transporters, leading to increased intracellular concentrations and subsequent cytotoxic effects. Initial microscopy studies revealed vesicular structures in A375 melanoma cells treated with the compound, suggesting a disruption in cellular homeostasis.

Case Studies

One notable case study involved the synthesis and evaluation of various N(1)-(anthracenylmethyl)triamines, which were tested for their efficacy against different cell lines. The study found that compounds with longer tether lengths between nitrogen centers exhibited increased potency in DFMO-treated L1210 cells. This finding underscores the importance of structural modifications in enhancing the biological activity of anthracene derivatives.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has highlighted critical features that influence the biological activity of this compound and its derivatives. Key findings include:

- Substituent Effects : Variations in substituents on the amino group significantly affect cytotoxicity and interaction with transporters.

- Hydrogen Bonding : The presence of hydrogen bond donors or acceptors can influence selectivity and binding affinity to target proteins.

Propriétés

IUPAC Name |

anthracen-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQDVTFZLJSMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454662 | |

| Record name | 9-Anthracenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2476-68-8 | |

| Record name | 9-Anthracenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.